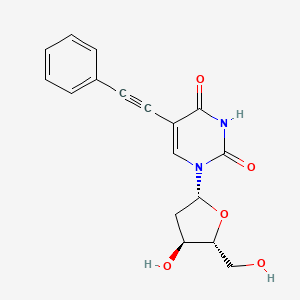

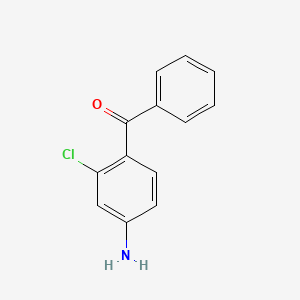

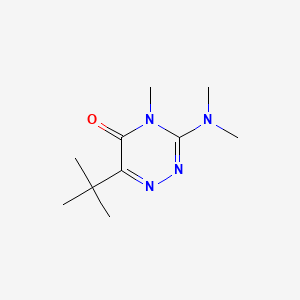

![molecular formula C7H7NO2 B1624571 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one CAS No. 588732-72-3](/img/structure/B1624571.png)

2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one

Overview

Description

“2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one” is a chemical compound . It is a type of dihydrofuropyridine .

Synthesis Analysis

A novel protocol has been developed to prepare multi-substituted dihydrofuropyridine derivatives from KOH-catalyzed reactions between readily available N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines .Scientific Research Applications

Novel Synthesis Techniques : Fayol and Zhu (2004) described a novel method for synthesizing polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines. This process involves heating a toluene solution of specific starting materials, leading to the formation of the fused ring system through the creation of five chemical bonds (Fayol & Zhu, 2004).

Formation in Foods : Hidalgo, Lavado-Tena, and Zamora (2020) studied the formation of 6-(hydroxymethyl)pyridin-3-ol by ring expansion of 5-(hydroxymethy)furfural in the presence of ammonia-producing compounds. This research is significant for understanding the formation of pyridin-3-ols in foods, particularly when subjected to thermal heating (Hidalgo et al., 2020).

Synthesis and Reactions : Bencková and Krutošíková (1999) investigated the synthesis of 5-Aminofuro[3,2-c]pyridinium tosylates and their reactions, focusing on the synthesis of various derivatives and their subsequent transformations under different conditions (Bencková & Krutošíková, 1999).

Pharmacological Studies : Lena et al. (2008) discovered that Dihydrofuro[3,4-c]pyridinones are effective inhibitors of the cytolytic effects of the lymphocyte toxin perforin. This finding has potential implications for medical research and drug development (Lena et al., 2008).

Coordination Chemistry : Halcrow (2005) provided an overview of the synthesis of 2,6-bis(pyrazolyl)pyridines and their complex chemistry. This includes applications in luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Safety and Hazards

Mechanism of Action

Mode of Action

It is synthesized from n-propargylic β-enaminones and arylaldehydes or n-sulfonyl imines in a base-catalyzed cascade reaction . The formation of a highly electrophilic quinoline type o-quinone methide is proposed as an intermediate .

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.

properties

IUPAC Name |

3,6-dihydro-2H-furo[2,3-c]pyridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7-6-5(1-3-8-7)2-4-10-6/h1,3H,2,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBJRMWEONVWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458971 | |

| Record name | 2,3-Dihydrofuro[2,3-c]pyridin-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

588732-72-3 | |

| Record name | 2,3-Dihydrofuro[2,3-c]pyridin-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

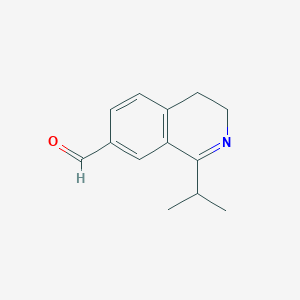

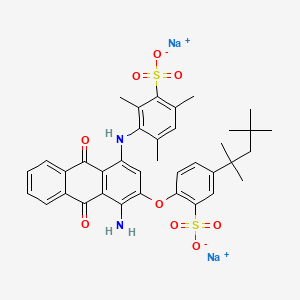

![Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1624488.png)

![2-(4-Fluorophenyl)-3-methylthio-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1624491.png)